3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide
Description
This compound features a pyrrolo[3,4-c]pyridine-1,3-dione core, a bicyclic heterocycle with two ketone groups at positions 1 and 3. Attached to this core is a propanamide linker, which connects to a tetrahydro-2H-pyran-4-yl ring substituted with a 4-methoxyphenyl group at the 4-position. The tetrahydro-pyran component introduces conformational rigidity, which could optimize spatial orientation for biological interactions .
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
InChI |
InChI=1S/C23H25N3O5/c1-30-17-4-2-16(3-5-17)23(8-12-31-13-9-23)15-25-20(27)7-11-26-21(28)18-6-10-24-14-19(18)22(26)29/h2-6,10,14H,7-9,11-13,15H2,1H3,(H,25,27) |
InChI Key |
HZVPPCJOQXEVJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydropyran Ring
The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 4-(4-methoxyphenyl)-1,5-pentanediol. Using p-toluenesulfonic acid in toluene under reflux yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran with >70% efficiency.
Amidation to Form the Propanamide
The amine intermediate undergoes amidation with acryloyl chloride in dichloromethane, catalyzed by triethylamine, to form the propanamide side chain. Yields exceed 85% after purification via silica gel chromatography.
Coupling Strategies to Form the Target Compound
Coupling the pyrrolo[3,4-c]pyridine-dione core with the propanamide side chain is achieved through nucleophilic acyl substitution. The dione’s C2 carbonyl is activated using thionyl chloride, forming a reactive acyl chloride intermediate. This intermediate reacts with the tetrahydropyran-propanamide amine in anhydrous tetrahydrofuran (THF) at 0°C, yielding the target compound after 12 hours.
Optimization Notes :
- Activation reagent : Thionyl chloride outperforms phosphorus oxychloride in minimizing by-products.
- Solvent : THF ensures compatibility with both acid chloride and amine.
- Temperature : Low temperatures (0–5°C) prevent decomposition of the acyl chloride.
Industrial Production Considerations
Scale-up challenges include:
- Heterocyclization exotherm : Controlled addition of ATCN to prevent thermal runaway.
- Amidation selectivity : Use of flow chemistry to maintain stoichiometric precision.
Continuous flow systems enhance reproducibility, with throughputs exceeding 1 kg/day in pilot studies.
Characterization and Analytical Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 247–250°C (recrystallized from MeCN) | |
| LC-MS (ES) | m/z 423.5 [M+H]+ | |
| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, pyridine-H) | |
| Yield (Overall) | 32% (four-step sequence) |
Purification via column chromatography (ethyl acetate/hexane, 3:1) and recrystallization ensures >98% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,4-c]pyrrole Derivatives
Compound 9a–c (): These hydroxamic acid derivatives share a pyrrolo[3,4-c]pyrrole core but replace the dione with hydroxamic acid and trifluoromethyl/phenyl substituents. The trifluoromethyl group in 9a may increase metabolic stability compared to the main compound’s methoxyphenyl group .
Tetrahydro-2H-pyran Derivatives
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (): This compound shares the tetrahydro-pyran-4-yl group substituted with methoxyphenyl but replaces the propanamide with a carboxaldehyde. The aldehyde group increases reactivity, making it unsuitable for oral bioavailability, whereas the main compound’s amide linkage improves stability for drug-like properties .
Propanamide-Linked Heterocycles
3-(4-Hydroxyphenyl)-N-((4-oxo-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)propanamide (): This compound features a pyrano[4,3-d]pyrimidin core linked via propanamide to a thiophen group. Unlike the main compound’s pyrrolopyridine dione, this structure’s pyrimidine core may target kinase enzymes.
Pyrrolo[3,2-d]pyrimidine Derivatives
N-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-pyrrolo[3,2-d]pyrimidin-5-yl)phenyl-thiazol-2-yl)acetamide (): This compound has a pyrrolo[3,2-d]pyrimidine core with chloro and methoxy groups. Both compounds use amide linkers, but the dione in the main compound may offer stronger H-bonding than the pyrimidine’s ketone .
Structural-Activity Relationship (SAR) Insights
- Core Heterocycle : Pyrrolo[3,4-c]pyridine-1,3-dione (main compound) vs. pyrrolo[3,2-d]pyrimidine (): The dione in the main compound likely enhances polarity and H-bonding compared to pyrimidine-based analogs, affecting solubility and target selectivity.
- Tetrahydro-pyran Substituent : The 4-methoxyphenyl group (main compound) vs. carboxaldehyde (): Methoxyphenyl improves lipophilicity and may enhance membrane permeability compared to reactive aldehydes.
- Amide Linker : Common in propanamide derivatives (main compound, ), this group balances stability and bioavailability, unlike esters or hydroxamic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
